3,3'-Thiobis(propionic acid nonyl) ester

Description

Contextualization of Thioether-Containing Esters in Polymer Science and Material Chemistry

Thioether-containing esters represent a significant class of organosulfur compounds characterized by the presence of both an ester group (R-C(=O)-O-R') and a thioether linkage (R-S-R) within their molecular structure. wikipedia.orgchemeurope.com In the fields of polymer science and material chemistry, these compounds are valued for the unique combination of properties conferred by these functional groups. The thioether group, in particular, plays a crucial role in various applications, notably as a secondary antioxidant. amfine.comuvabsorber.com

Thioethers function as hydroperoxide decomposers; they target and neutralize hydroperoxide intermediates that form during the oxidation process of polymers, converting them into stable, non-radical products. uvabsorber.com This mechanism is especially effective for providing long-term thermal stabilization to plastics during end-use at elevated temperatures, helping to reduce discoloration and maintain mechanical properties. amfine.com For this reason, thioether antioxidants are often used synergistically with primary antioxidants, such as hindered phenols, to achieve enhanced stability in a wide range of polymers, including polyolefins and styrenic polymers. amfine.comuvabsorber.com

Beyond their role as additives, thioether and ester functionalities can be integrated directly into the polymer backbone to form poly(thioether-ester)s. ontosight.ai These synthetic polymers exhibit desirable characteristics such as high thermal stability, good mechanical strength, and resistance to degradation from heat, light, and oxygen. ontosight.ai Research has demonstrated that poly(thioether-ester) nanoparticles can be synthesized via methods like thiol-ene polymerization and may possess intrinsic antioxidant activity, likely due to the oxidation of the sulfide (B99878) groups. scielo.brscienceopen.comresearchgate.net This makes them promising candidates for applications in functional materials, such as coatings, adhesives, composites, and advanced packaging materials. ontosight.aiscielo.br The stability of the thioester linkage against hydrolysis further enhances the durability of materials incorporating these structures. ontosight.ai

Overview of Research Trajectories for Long-Chain Alkyl Esters of 3,3'-Thiobis(propionic acid)

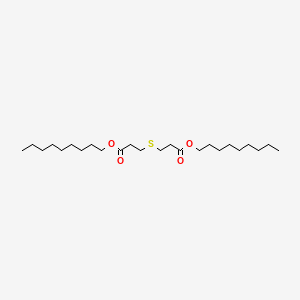

Within the broader category of thioether-containing esters, the long-chain alkyl esters of 3,3'-Thiobis(propionic acid) are a subject of focused research due to their specific physicochemical properties. These molecules consist of a central 3,3'-thiobispropanoic acid backbone where the two carboxylic acid groups are esterified with long-chain alcohols. ontosight.ai This structure results in a molecule with a central sulfur atom linking two propanoate moieties, each terminating in a long alkyl group, such as nonyl (C9), dodecyl (C12), or tridecyl (C13). ontosight.ainist.govnih.gov

A primary research trajectory for these compounds is their application as lipophilic (fat-soluble) antioxidants. google.com The presence of long, non-polar alkyl chains significantly increases the molecule's solubility in fats, oils, and hydrocarbon-based polymer matrices. ontosight.aiontosight.ai This enhanced compatibility allows them to be effectively incorporated as additives in lubricants, coatings, and various plastics where they provide protection against oxidative degradation. ontosight.aiontosight.aigoogle.com The combination of the antioxidant function of the thioether group and the high lipophilicity from the alkyl chains makes them valuable stabilizers. ontosight.ai

Research also focuses on the synthesis of these esters. A common method is the esterification of 3,3'-thiobispropanoic acid with the corresponding long-chain alcohols. ontosight.ai To create more sustainable and specific synthesis routes, enzymatic processes using lipases have been explored, which can proceed without a solvent. google.com The properties of these esters can be tuned by varying the length of the alkyl chain; for instance, di-C24-26-branched alkyl esters are noted for their stability and resistance to hydrolysis, making them suitable for applications requiring high durability. ontosight.ai The nonyl ester, 3,3'-Thiobis(propionic acid nonyl) ester, is one example within this class of functional molecules. chemicalbook.comkieraychem.com

Chemical Properties of Selected 3,3'-Thiobis(propionic acid) Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 4335-67-5 | C24H46O4S | 430.68 | 511.0 ± 35.0 (Predicted) |

| 3,3'-Thiobis(propionic acid) dimethyl ester | 4131-74-2 | C8H14O4S | 206.26 | Not Available |

| 3,3'-Thiobis(propionic acid) didodecyl ester | 123-28-4 | C30H58O4S | 514.84 | Not Available |

| 3,3'-Thiobis(propionic acid) ditridecyl ester | 10595-72-9 | C32H62O4S | 542.90 | Not Available |

Properties

IUPAC Name |

nonyl 3-(3-nonoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-19-27-23(25)17-21-29-22-18-24(26)28-20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFBJQFCGUAZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Research

General Synthetic Pathways for 3,3'-Thiobis(propionic acid) Esters

The production of thioether esters can be broadly categorized by two main strategies: the direct esterification of the corresponding carboxylic acid and transesterification from a more volatile ester.

The most direct route to producing long-chain esters of 3,3'-Thiodipropionic acid involves its reaction with long-chain alcohols. This process, known as Fischer esterification, is an acid-catalyzed reaction where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.com To drive the equilibrium towards the product side, the reaction is typically conducted with an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Key methods include:

Direct Acid Catalysis: This involves heating 3,3'-Thiodipropionic acid with a long-chain alcohol, such as nonyl alcohol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com

Alcoholysis (Transesterification): An alternative pathway involves the reaction of a lower alkyl ester of 3,3'-Thiodipropionic acid (e.g., the dimethyl ester) with a higher molecular weight alcohol. google.comnist.gov This reaction is also catalyzed by an acid and involves heating the mixture to distill off the lower boiling point alcohol (e.g., methanol), which shifts the equilibrium toward the desired long-chain ester. google.com

Enzymatic Synthesis: Lipase-catalyzed esterification presents a greener alternative, often performed under solvent-free conditions. google.com This method can produce high yields of the desired diester with high purity. google.com

Table 1: Comparison of General Esterification Pathways for Long-Chain Thiodipropionates| Pathway | Description | Key Advantages | Common Catalysts |

|---|---|---|---|

| Direct Esterification | Reaction of 3,3'-Thiodipropionic acid directly with a long-chain alcohol. masterorganicchemistry.comgoogle.com | Straightforward, uses readily available starting materials. | Sulfuric acid, p-toluenesulfonic acid. google.com |

| Transesterification | Reaction of a short-chain dialkyl ester (e.g., dimethyl 3,3'-thiodipropionate) with a long-chain alcohol. google.com | Can lead to high-purity products, especially when the lower alcohol is easily removed. google.com | Acid catalysts. google.com |

| Enzymatic Catalysis | Use of enzymes, such as lipase, to catalyze the esterification. google.com | Mild reaction conditions, high selectivity, environmentally friendly. google.com | Lipase. google.com |

The choice of catalyst is crucial for the efficiency of esterification reactions, influencing reaction rates and product purity. mdpi.com A variety of catalysts have been explored for the synthesis of esters, including those applicable to thiodipropionates.

Homogeneous Acid Catalysts : Traditional mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are effective but can be corrosive and difficult to remove from the final product. google.comresearchgate.net

Solid Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These are often easier to separate from the reaction mixture and can be reused. Examples include:

Zirconium-based catalysts : Zirconium sulfate (B86663) tetrahydrate has shown high catalytic activity for the esterification of fatty acids with long-chain alcohols under solvent-free conditions. researchgate.net

Heteropoly acids : Clay-supported heteropoly acids, such as Cs2.5H0.5PW12O40/K-10, have been used for the esterification of propanoic acid. rsc.org

Tin-based catalysts : Organotin compounds like dibutyltin (B87310) oxide and stannous oxalate (B1200264) are commonly used in the synthesis of polyesters and can be applied to esterification. reaxis.com

Enzymatic Catalysts : Lipases are increasingly used for the solventless, lipase-catalyzed esterification of thia-alkanedicarboxylic acids with long-chain alcohols. google.com

Table 2: Overview of Catalytic Systems for Esterification| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid. researchgate.net | High activity, but can be corrosive and require neutralization/removal steps. |

| Solid Acid | Zirconium Sulfate Tetrahydrate, Supported Heteropoly Acids. researchgate.netrsc.org | Easily separable, reusable, reduced corrosion and waste. researchgate.net |

| Organometallic | Titanium Butoxide (TBT), Dibutyltin Oxide (DBTO), Antimony Trioxide. mdpi.comreaxis.com | Effective for polyesterification and transesterification at high temperatures. mdpi.com |

| Enzymatic | Lipase. google.com | High selectivity, mild conditions, environmentally benign. google.com |

Targeted Synthesis of 3,3'-Thiobis(propionic acid nonyl) ester

The specific synthesis of this compound (CAS No. 4335-67-5) follows the general principles of esterification. chemicalbook.comkieraychem.com The reaction involves the esterification of two equivalents of nonyl alcohol with one equivalent of 3,3'-Thiodipropionic acid. The reaction is typically carried out at elevated temperatures in the presence of an acid catalyst, with the continuous removal of water to drive the reaction to completion. Given the long alkyl chains of nonyl alcohol, the reaction may require a higher temperature or a highly effective catalyst system, such as zirconium sulfate or an organotin compound, to achieve a reasonable reaction rate and high conversion. researchgate.netreaxis.com

Investigation of Derivatization Strategies for Enhanced Material Integration

While this compound is an effective antioxidant, research has explored derivatization strategies to improve its performance and integration into polymer matrices. Thioether antioxidants function as hydroperoxide decomposers and are often used synergistically with primary antioxidants (like hindered phenols) to provide long-term thermal stability to plastics. uvabsorber.comadeka-pa.eu

A key challenge is the potential for the antioxidant to migrate to the surface of the polymer or be extracted by solvents over time, which reduces its long-term effectiveness. To address this, derivatization strategies focus on increasing the molecular weight of the antioxidant or chemically binding it to the polymer matrix.

One significant strategy involves the synthesis of macromolecular antioxidants where the thioether moiety is part of a larger polymer chain. researchgate.net For instance, poly(thioether-ester) nanoparticles have been synthesized via thiol-ene polymerization. scielo.br These polymeric antioxidants exhibit inherent antioxidant activity and, due to their high molecular weight, have significantly reduced volatility and migration, leading to improved permanence and long-term performance within the host material. researchgate.netscielo.br This approach effectively transforms the antioxidant from a mobile additive into an integrated, functional component of the material itself.

Research on Stabilization Mechanisms in Organic Materials

Fundamental Principles of Thioether Antioxidant Functionality

3,3'-Thiobis(propionic acid nonyl) ester belongs to the thioether class of antioxidants, which function as secondary, or hydroperoxide-decomposing, stabilizers. uvabsorber.com The primary cause of thermo-oxidative degradation in many polymers is the formation and subsequent decomposition of hydroperoxides (ROOH). The breakdown of these unstable species generates highly reactive free radicals (RO• and •OH), which propagate a chain reaction of further polymer degradation.

The fundamental role of a thioether antioxidant is to interrupt this auto-catalytic cycle by converting hydroperoxides into non-radical, stable products before they can decompose. uvabsorber.com The mechanism involves the sulfur atom of the thioether group, which acts as a nucleophile, attacking the hydroperoxide. This process transforms the hydroperoxides into inert alcohols (ROH) while the thioether itself is oxidized, ultimately forming stable, higher-valent sulfur compounds. uvabsorber.com This preventative action is distinct from that of primary antioxidants (like hindered phenols), which function by trapping already-formed free radicals. Thioethers are particularly effective in the solid phase of the polymer and provide excellent protection during end-use at elevated temperatures. uvabsorber.com

Oxidative Degradation Inhibition by 3,3'-Thiobis(propionic acid) Esters

Esters of 3,3'-Thiobis(propionic acid) are recognized as potent thiosynergists used as antioxidant additives in a variety of materials, including plastics, rubber, and synthetic fibers. uvabsorber.com Their principal function is to inhibit and delay the oxidation and degradation of the polymeric material. uvabsorber.com The effectiveness of these stabilizers is often quantified by measuring the material's resistance to oxidation under controlled conditions.

Key analytical methods used to evaluate performance include Oxidation Induction Time (OIT) and Oxidation Onset Temperature (OOT) as determined by Differential Scanning Calorimetry (DSC). researchgate.net Research on related thioesters demonstrates that their incorporation into a polymer matrix significantly extends the OIT, indicating a prolonged resistance to the initiation of oxidation. researchgate.netresearchgate.net By preventing the formation of degradation byproducts such as carbonyl groups, these thioester additives help maintain the polymer's structural integrity and mechanical properties over its service life. researchgate.net

Photodegradation Resistance Imparted by 3,3'-Thiobis(propionic acid) Esters

While esters of 3,3'-Thiobis(propionic acid) are primarily known for their role as thermal antioxidants, their contribution to photodegradation resistance is indirect and part of a broader stabilization system. The degradation of plastics from ultraviolet (UV) radiation is a photo-oxidative process that generates free radicals. researchgate.net Protection against UV damage is typically achieved through the use of specialized UV stabilizers, which fall into two main categories: UV absorbers (which convert UV energy into harmless heat) and Hindered Amine Light Stabilizers (HALS), which scavenge free radicals.

Thermal Stability Enhancement in Polymer Systems

The principal application of 3,3'-Thiobis(propionic acid) esters is the enhancement of long-term thermal stability in polymer systems, particularly polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). uvabsorber.com These additives are highly effective for applications involving long-term exposure to elevated temperatures. uvabsorber.com Research on thioester performance shows a clear distinction in their efficacy based on temperature range; while phosphite-based secondary antioxidants are most effective at the very high temperatures associated with melt processing, thioethers excel at providing stability during the solid-phase service life of the material. uvabsorber.com

Studies on similar thioesters, such as didodecyl-3,3′-thiodipropionate (DLTDP) and distearyl-3,3′-thiodipropionate (DSTDP), have quantified their impact on the long-term thermal stability (LTTS) of polypropylene. These studies are directly relevant to understanding the function of the nonyl ester, which belongs to the same chemical family. The data consistently show that the inclusion of thioesters significantly extends the service life of the polymer at high temperatures. For instance, research has demonstrated that specific blend ratios with primary antioxidants can optimize this effect. researchgate.netresearchgate.net

| Stabilizer System | Primary Function | Optimal Use Case |

|---|---|---|

| Hindered Phenol (B47542) (Primary Antioxidant) | Melt Processing Stabilization (Radical Scavenging) | Effective during high-temperature extrusion and molding. |

| Thioester (e.g., 3,3'-Thiobis(propionic acid) Esters) | Long-Term Thermal Stabilization (Hydroperoxide Decomposition) | Most effective for protecting the polymer during its service life at elevated temperatures (e.g., 100-150°C). researchgate.netresearchgate.net |

| Phosphite (B83602) (Secondary Antioxidant) | Melt Processing Stabilization (Hydroperoxide Decomposition) | Excels at protecting the polymer during high-temperature processing stages. uvabsorber.com |

Synergistic Effects with Co-stabilizers in Material Research

The efficacy of 3,3'-Thiobis(propionic acid) esters is significantly amplified when used in combination with other classes of stabilizers. This phenomenon, known as synergism, allows for a higher degree of protection than the sum of the individual components.

The most well-documented synergistic relationship for thioesters is with hindered phenolic primary antioxidants. researchgate.netresearchgate.net This combination creates a comprehensive defense mechanism: the hindered phenol scavenges free radicals that initiate degradation, while the thioester decomposes the hydroperoxides that propagate it. This dual-action approach is a cornerstone of modern polymer stabilization.

Research has shown that the ratio of the phenolic antioxidant to the thioester is critical for optimizing performance. While a higher proportion of phenolic antioxidant (e.g., 80:20 phenol:thioester) is better for melt processing stability, the reverse is true for long-term heat aging. researchgate.net Studies on polypropylene have found that a ratio of approximately 20:80 of hindered phenol to thioester provides the best long-term thermal stability, maximizing the synergistic effect. researchgate.netresearchgate.net

| HP:TE Ratio | Observed Performance | Primary Application |

|---|---|---|

| 80:20 | Optimal processing stabilization (Melt Flow Rate control). researchgate.net | Extrusion, Injection Molding |

| 50:50 | Balanced performance. | General Purpose |

| 20:80 | Optimal long-term thermal stability (LTTS). researchgate.netresearchgate.net | High-temperature end-use applications (e.g., automotive parts) |

Phosphites: Phosphites are another major class of hydroperoxide-decomposing secondary antioxidants. uvabsorber.commmu.ac.uk However, their primary strength lies in protecting the polymer during high-temperature melt processing. uvabsorber.com Thioesters, in contrast, are more effective for long-term stability at lower, solid-state service temperatures. uvabsorber.com Therefore, the synergy between thioesters and phosphites is less about combined action at the same moment and more about providing comprehensive protection across the polymer's entire lifecycle, from processing to end-use. A formulation might include a phosphite for processing stability and a thioester for long-term heat aging. Studies have also shown that phosphites exhibit strong synergistic effects when blended with primary phenolic antioxidants. mmu.ac.uk

Applications Research in Material Science and Engineering

Polymeric Material Stabilization Research

The utility of thioether antioxidants, including 3,3'-Thiobis(propionic acid nonyl) ester and its analogs, has been investigated across a range of polymer families.

Polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), are particularly susceptible to thermal oxidation due to their hydrocarbon backbone. Research has shown that thioether antioxidants are effective in providing long-term heat aging resistance to polyolefins. They work by decomposing hydroperoxides that are formed during the oxidation process, thus preventing chain scission and the subsequent degradation of the polymer's mechanical properties. The combination of thioethers with primary phenolic antioxidants is a common strategy to achieve comprehensive stabilization, protecting the polymer during both high-temperature processing and its service life.

Key Research Findings:

Thioethers act as secondary antioxidants, decomposing hydroperoxides into non-radical, stable products.

They exhibit a synergistic effect when used in conjunction with primary antioxidants (hindered phenols).

They are particularly effective for long-term thermal stability at elevated temperatures.

| Polymer System | Antioxidant Class | Function | Key Benefit |

| Polyolefins (PE, PP) | Thioether (Secondary) | Hydroperoxide decomposition | Long-term thermal stability |

| Polyolefins (PE, PP) | Hindered Phenol (B47542) (Primary) | Radical scavenging | Processing stability |

| Polyolefins (PE, PP) | Thioether + Hindered Phenol | Synergistic stabilization | Comprehensive protection |

Polyoxymethylene (POM) is an engineering thermoplastic known for its high stiffness, low friction, and excellent dimensional stability. However, it is vulnerable to thermal degradation. While the primary stabilization of POM often involves formaldehyde (B43269) and acid scavengers, as well as phenolic antioxidants, the use of secondary antioxidants like thioethers can be inferred as a potential strategy to enhance long-term thermal stability. The mechanism would be consistent with their function in other polymers: the decomposition of hydroperoxides that can initiate the unzipping of the polymer chains. Research in this area for the specific nonyl ester is not widely published, but the general principles of thioether antioxidant activity suggest potential applicability.

Polyurethanes (PU) are a versatile class of polymers found in a wide array of applications. Their susceptibility to oxidative degradation can limit their lifespan. Research has explored the use of various antioxidant systems to stabilize polyurethanes. Thioether antioxidants, often in combination with hindered phenols, are investigated for their ability to improve the thermal oxidative stability of PU materials. The nonyl ester's long alkyl chain would theoretically enhance its compatibility with the polyurethane matrix, potentially leading to better long-term performance.

The degradation of natural and synthetic rubbers by oxidation is a critical issue affecting their mechanical properties and service life. Thioester antioxidants are known to be effective in high-temperature applications for rubbers such as nitrile rubber (NBR) and polychloroprene (CR). They are typically used in conjunction with primary antioxidants to provide a synergistic protective effect. While specific studies on this compound in rubber are not extensively documented in publicly available literature, the known efficacy of related thioether compounds suggests its potential as a stabilizer in these materials.

Research on this compound in Specific Material Formulations

Detailed formulations incorporating this compound are often proprietary and not widely published in scientific literature. However, based on the general use of thioether antioxidants, it can be inferred that this compound would be formulated in combination with other stabilizers to create a comprehensive protection system for the target polymer.

A typical antioxidant package for a polyolefin, for instance, might include a primary antioxidant (e.g., a hindered phenol) for melt processing stability and a secondary thioether antioxidant like this compound for long-term thermal stability. The concentration of each component would be optimized depending on the specific polymer grade, processing conditions, and end-use application requirements.

| Component | Typical Function | Example Compounds |

| Primary Antioxidant | Radical Scavenger | Hindered Phenols |

| Secondary Antioxidant | Hydroperoxide Decomposer | Thioethers (e.g., this compound) |

| Light Stabilizer | UV Protection | Hindered Amine Light Stabilizers (HALS) |

Mechanisms of Additive Incorporation and Distribution in Polymer Matrices

The effective functioning of an antioxidant additive like this compound is highly dependent on its successful incorporation and uniform distribution within the polymer matrix. The long nonyl groups in the ester are expected to enhance its compatibility with non-polar polymers like polyolefins, facilitating a more homogeneous dispersion.

The process of incorporation is typically carried out during the melt blending stage of polymer processing. The antioxidant is introduced along with the polymer pellets into an extruder, where the high temperature and shear forces ensure its melting and mixing into the polymer matrix.

The distribution of the additive within the final solid polymer is crucial. Poor dispersion can lead to localized areas of high stress and premature degradation. The compatibility of the antioxidant with the polymer, influenced by factors like molecular weight and polarity, plays a significant role in preventing phase separation and ensuring a uniform distribution. The nonyl ester's structure suggests good solubility in many common polymers, which would favor a homogeneous distribution and, consequently, more effective stabilization.

Analytical Research Methodologies for 3,3 Thiobis Propionic Acid Esters

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of additives within polymeric materials. cmfri.org.in Both gas and liquid chromatography are widely used for the separation and quantification of thiodipropionate esters.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. It separates compounds based on their boiling points and interaction with a stationary phase, while the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a definitive structural fingerprint. jmchemsci.com

In the analysis of thiodipropionate esters, GC-MS can be used to identify the specific ester and its potential degradation products. rsc.org For instance, research on ethanolic extracts of Ziziphus mauritiana has demonstrated the capability of GC-MS to identify various compounds, including thiodipropionate derivatives like propanoic acid, 3,3'-thiobis-, ditetradecyl ester. researchgate.netresearchgate.net This highlights the technique's utility in separating and identifying complex ester compounds from a biological matrix. researchgate.net

The following table summarizes GC-MS data for thiodipropionate esters identified in a plant extract, demonstrating the typical data obtained from such an analysis. researchgate.netresearchgate.net

Interactive Table 1: GC-MS Identification of Thiodipropionate Esters

| Compound Name | Retention Time (min) | Peak Area (%) | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| Propanoic acid, 3,3'-thiobis-, ditetradecyl ester | 23.88 | 10.52 | C₃₄H₆₆O₄S | 571.00 |

| Dimyristyl thiodipropionate | 23.97 | 5.83 | C₃₄H₆₆O₄S | 571.00 |

| Propanoic acid, 3,3'-thiobis-, ditetradecyl ester | 24.06 | 13.89 | C₃₄H₆₆O₄S | 571.00 |

Data sourced from GC-MS analysis of Ziziphus mauritiana root extract. researchgate.net

The NIST Mass Spectrometry Data Center provides reference spectra for various related compounds, such as the didodecyl nist.gov and dimethyl nist.gov esters of 3,3'-thiobispropanoic acid, which are crucial for the positive identification of these additives in unknown samples.

Beyond GC-MS, other chromatographic methods are vital for the analysis of thioester antioxidants. High-Performance Liquid Chromatography (HPLC) is particularly useful for separating non-volatile or thermally unstable compounds. nih.gov A method for quantifying sulfur-containing antioxidants in polyethylene (B3416737) involved dissolving the polymer under pressure and injecting the solution directly into a normal-phase HPLC system. researchgate.net This approach yielded high recovery rates and low detection limits for antioxidants like dioctadecyl-β,β′-thiodipropionate (Irganox PS 802). researchgate.net

Supercritical Fluid Chromatography (SFC) presents another alternative, often providing faster separations compared to traditional HPLC. nih.gov These liquid chromatography techniques are essential for quality control in manufacturing and for studying the migration of additives from packaging materials. nih.govmdpi.com The choice of method often depends on the complexity of the sample matrix and the specific properties of the analyte. mdpi.com

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. Studies on the synthesis of various esters confirm the final structure using ¹H and ¹³C NMR. researchgate.netresearchgate.net

For 3,3'-Thiobis(propionic acid) and its esters, ¹H NMR can confirm the presence of the propionic acid backbone, while ¹³C NMR can identify the carbonyl carbon of the ester and the carbons in the nonyl alkyl chain. The ¹H NMR spectrum of the parent compound, 3,3'-Thiobispropionic acid, shows characteristic signals for the protons on the carbon atoms adjacent to the sulfur atom and the carbonyl group. chemicalbook.com

Interactive Table 2: ¹H NMR Chemical Shifts for 3,3'-Thiobispropionic acid in DMSO-d₆

| Assignment | Structure Fragment | Chemical Shift (ppm) |

|---|---|---|

| B | -S-CH₂ -CH₂- | 2.683 |

Data sourced from ChemicalBook for 3,3'-Thiobispropionic acid (111-17-1). chemicalbook.com

In the nonyl ester, additional signals corresponding to the -O-CH₂- group of the nonyl chain would appear further downfield, and the complex multiplet signals of the alkyl chain would be visible in the upfield region of the spectrum.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in a unique spectral fingerprint.

For 3,3'-Thiobis(propionic acid nonyl) ester, FTIR is used to confirm its identity and purity by identifying key functional groups. The most prominent absorption bands would be the C=O stretching of the ester group and the C-O stretching vibrations. FTIR analysis is also used to quantify antioxidants in polymer matrices. matec-conferences.org By identifying a characteristic peak of the antioxidant that does not overlap with the polymer's absorption bands, a calibration curve can be created to determine its concentration. matec-conferences.org For example, the ester carbonyl (C=O) peak in many antioxidants appears around 1740 cm⁻¹, a region where polyethylene has minimal absorbance. matec-conferences.org

Interactive Table 3: Characteristic FTIR Absorption Bands for Thioester Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Relevance to this compound |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 | Confirms the presence of the ester functional group. researchgate.net |

| C-O (Ester) | Stretch | 1300-1000 | Confirms the ester linkage. researchgate.net |

| C-H (Alkyl) | Stretch | 2960-2850 | Indicates the presence of the nonyl alkyl chains. |

Advanced Material Characterization Techniques for Stabilized Systems

When 3,3'-Thiobis(propionic acid) esters are incorporated into polymers like polyethylene or polypropylene (B1209903), it is crucial to analyze the entire stabilized system. vt.edu These techniques assess the performance of the antioxidant and its effect on the polymer's properties over time.

A comprehensive characterization of commercially available polymers revealed the widespread presence of additives, including sulfur-containing compounds. rsc.org Techniques such as Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) are used to measure changes in thermal properties like melting point, glass transition temperature, and thermal stability, which can be influenced by the presence and efficacy of antioxidants. rsc.org

Furthermore, the interaction and degradation pathways of thioesters, such as Irganox PS 800 (a didodecyl ester), have been studied in combination with other stabilizers. cnrs.fr Analytical methods like HPLC coupled with mass spectrometry can be used to monitor the concentration of the parent thioester and identify its various oxidized forms (e.g., sulfoxides and sulfones), providing insight into the stabilization mechanism. cnrs.fr These advanced characterization studies are vital for understanding how antioxidants perform and for developing more effective stabilization systems for a wide range of materials. nih.govwelltchemicals.com

Thermogravimetric Analysis (TGA) in Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers and the efficacy of antioxidant additives like this compound. The analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. By heating a small quantity of the polymer blend containing the thioester at a constant rate, TGA can determine the temperatures at which the material begins to degrade. mdpi.comresearchgate.net

The primary role of this compound as a secondary antioxidant is to decompose hydroperoxides into non-reactive, thermally stable products, thereby delaying the onset of oxidative degradation of the host polymer. uvabsorber.com This enhanced stability is directly observable in TGA results. A polymer formulation containing this thioester will exhibit a higher decomposition temperature compared to an unstabilized polymer. The resulting TGA curve provides critical data points, including the onset temperature of degradation (Tonset) and the temperature of maximum degradation rate (Tpeak), which serve as key indicators of thermal stability. mdpi.commdpi.com For instance, in a typical analysis, samples weighing between 10-20 mg are heated from ambient temperature to over 600°C at a controlled rate, often 10°C or 20°C per minute, in an air or nitrogen atmosphere to simulate different environmental conditions. mdpi.comresearchgate.netmdpi.com

The data below illustrates a typical comparative TGA result for a polyolefin with and without the addition of the thioester antioxidant.

Table 1: Comparative TGA Data for a Polymer With and Without Thioester Antioxidant

| Sample Description | Onset Degradation Temp. (Tonset) (°C) | Peak Degradation Temp. (Tpeak) (°C) | Mass Loss at 500°C (%) |

|---|---|---|---|

| Polyolefin (Unstabilized) | 375 | 420 | 95 |

The increased Tonset and Tpeak values in the stabilized sample demonstrate the effectiveness of this compound in protecting the polymer from thermal degradation.

Microstructural Analysis (e.g., Scanning Electron Microscopy - SEM) of Polymer Blends

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the microstructure and morphology of polymer blends. researchgate.net When this compound is incorporated into a polymer blend, SEM is used to visualize its distribution and its effect on the phase morphology of the blend. The effectiveness of an antioxidant is often dependent on its uniform dispersion within the polymer matrix. researchgate.net

The analysis typically involves examining the surface of a sample that has been fractured at a very low temperature (cryo-fracturing) to ensure a clean break that reveals the internal structure without deformation. researchgate.net These fractured surfaces are then coated with a thin layer of a conductive metal, such as gold, and scanned by a focused beam of electrons. The resulting images provide high-resolution, three-dimensional information about the surface topography.

In an immiscible polymer blend, SEM images can clearly show the distinct phases of the different polymers, for example, as a matrix with dispersed particles. researchgate.netresearchgate.net The analysis can reveal the size and shape of these dispersed phases and the quality of the adhesion at the interface between them. When an additive like this compound is present, SEM can help determine whether the antioxidant is located within one of the polymer phases, the other, or concentrated at the crucial interface between them, which can significantly impact its stabilizing efficiency. researchgate.net

Table 2: Summary of SEM Morphological Observations in a PP/PA6 Blend

| Sample Composition | Observed Morphology | Additive Distribution | Interfacial Characteristics |

|---|---|---|---|

| Polypropylene/Polyamide 6 (PP/PA6) Blend (Unstabilized) | Coarse, irregular PA6 domains dispersed in PP matrix. | N/A | Poor adhesion, visible gaps at the interface. |

These observations help researchers correlate the microstructure of the blend with its physical and thermal properties, optimizing the formulation for better performance.

Extraction and Sample Preparation Methodologies for Complex Matrices

To quantify the amount of this compound in a polymer or to analyze its degradation products, it must first be extracted from the complex polymer matrix. The choice of extraction method is critical and depends on the nature of the polymer and the chemical properties of the ester. A common and effective technique is solvent extraction.

This process involves dissolving or swelling the polymer sample in a solvent that is a good solvent for the thioester but a poor solvent for the polymer itself. This differential solubility allows for the separation of the additive from the polymer backbone. For a non-polar compound like this compound in a polyolefin matrix, a multi-step solvent extraction protocol, similar to the Bligh and Dyer method used for lipid extraction, can be adapted. mdpi.com

The procedure typically begins with dissolving the polymer sample in a suitable heated solvent (e.g., toluene (B28343) or xylene). Once the polymer is dissolved or sufficiently swelled, a second solvent (e.g., methanol) is added, in which the polymer is insoluble. This causes the polymer to precipitate out of the solution, leaving the antioxidant dissolved in the solvent mixture. The mixture is then centrifuged to separate the solid polymer precipitate from the liquid extract containing the thioester. The liquid supernatant can then be collected, concentrated, and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the extracted compound.

Table 3: General Protocol for Solvent Extraction of Thioester from a Polymer Matrix

| Step | Action | Purpose |

|---|---|---|

| 1. Sample Preparation | A known mass of the polymer is finely ground or cut into small pieces. | To increase the surface area for efficient solvent penetration. |

| 2. Dissolution/Swelling | The sample is placed in a flask with a primary solvent (e.g., chloroform) and heated under reflux. | To dissolve the polymer and the additive. |

| 3. Precipitation | A non-solvent (e.g., methanol) is slowly added to the cooled solution. | To selectively precipitate the polymer while keeping the thioester in solution. mdpi.com |

| 4. Separation | The mixture is centrifuged or filtered. | To separate the solid polymer from the liquid extract. mdpi.com |

This systematic approach ensures the accurate and reliable determination of the antioxidant content within the final polymer product.

Environmental Research and Fate Studies of 3,3 Thiobis Propionic Acid Esters

Research on Biodegradation Potential in Environmental Compartments

The biodegradation of 3,3'-thiobis(propionic acid) esters is a key factor in determining their environmental persistence. While specific studies on the nonyl ester are not extensively documented in publicly available literature, the biodegradability of structurally similar thiodipropionate esters, such as dilauryl thiodipropionate (DLTDP), has been investigated. These studies provide valuable insights into the likely behavior of the nonyl ester in environmental compartments like soil and water.

Esters, as a chemical class, are generally susceptible to microbial degradation. ibacon.com The ester linkages can be cleaved by esterase enzymes produced by a wide range of microorganisms, leading to the formation of the parent acid (3,3'-thiobis(propionic acid)) and the corresponding alcohol (nonanol). The rate of biodegradation can be influenced by the length of the alkyl chain; for some esters, an increase in the alkyl chain length can lead to a decrease in the degradation rate. researchgate.net

Standardized biodegradation tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are often employed to assess the potential for microbial degradation. For instance, the OECD 301 series of tests evaluates ready biodegradability in an aquatic environment. nih.govchemicalwatch.com In one such study, a related compound, dilauryl thiodipropionate, was found to be readily biodegradable, achieving significant degradation within a 28-day period. nih.gov This suggests that other dialkyl thiodipropionate esters, including the nonyl ester, are also likely to be biodegradable.

The table below summarizes the biodegradability of some related ester compounds, providing a basis for understanding the potential fate of 3,3'-thiobis(propionic acid nonyl) ester.

| Compound | Test Guideline | Result | Reference |

| Dilauryl thiodipropionate | OECD 301C | Readily biodegradable | nih.gov |

| Di-n-butyl phthalate | Not specified | 9 days for removal in soil | researchgate.net |

| Di-(2-ethylhexyl) phthalate | Not specified | 15 days for removal in soil | researchgate.net |

Bioaccumulation Studies in Model Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is often assessed using model systems and is related to its hydrophobicity, typically measured by the octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater potential for the substance to partition into the fatty tissues of organisms.

While specific bioaccumulation data for this compound are scarce, the bioaccumulation potential of organic sulfur compounds and other esters has been evaluated. For many organic sulfur compounds, the potential for bioaccumulation is considered to be low. vurup.skresearchgate.net

The assessment of bioaccumulation potential can be conducted using standardized OECD test guidelines, such as OECD 305, which measures bioaccumulation in fish. chemicalwatch.com Alternatively, computational models like the PBT (Persistence, Bioaccumulation, and Toxicity) Profiler can be used to estimate the bioconcentration factor (BCF) when experimental data are not available. vurup.sk These models use the chemical structure to predict properties like log Kow and subsequently estimate the BCF. For a substance to be considered bioaccumulative, the BCF is typically greater than 2000, and for it to be considered very bioaccumulative, the BCF is greater than 5000.

Given the ester and thioether functionalities in this compound, it is anticipated that the molecule would be metabolized by organisms, which would limit its potential for significant bioaccumulation. The initial hydrolysis of the ester bonds would lead to more water-soluble metabolites that can be more easily excreted.

Pathways of Environmental Transformation and Degradation

The environmental transformation and degradation of this compound are expected to proceed through several key pathways, primarily driven by biological and abiotic processes.

Biodegradation: As discussed previously, microbial degradation is likely the most significant pathway for the breakdown of this compound in the environment. The initial step is the enzymatic hydrolysis of the ester bonds to yield 3,3'-thiobis(propionic acid) and nonanol. youtube.com The resulting 3,3'-thiobis(propionic acid) can be further metabolized. The degradation of propionate, a similar short-chain carboxylic acid, is known to proceed through pathways that ultimately lead to the formation of acetate, carbon dioxide, and hydrogen. nih.gov The thioether linkage in the molecule may also be subject to microbial cleavage.

Abiotic Degradation:

Hydrolysis: The ester linkages in this compound can undergo abiotic hydrolysis, which is the chemical breakdown of the compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. youtube.comnih.gov Under neutral environmental conditions, this process is generally slower than microbial degradation for many esters. nih.gov Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. nih.gov

Photolysis: Photolysis, or the breakdown of a chemical by light, may also contribute to the degradation of this compound, particularly in sunlit surface waters or on soil surfaces. The energy from sunlight can break chemical bonds, leading to the transformation of the parent compound. For many organic compounds, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is a more significant degradation pathway than direct absorption of light. researchgate.net

The following table outlines the likely transformation products of this compound in the environment.

| Transformation Pathway | Initial Products |

| Biodegradation (Ester Hydrolysis) | 3,3'-Thiobis(propionic acid) and Nonanol |

| Abiotic Hydrolysis | 3,3'-Thiobis(propionic acid) and Nonanol |

| Further Biodegradation | Smaller organic acids, CO2, H2O |

Methodologies for Assessing Environmental Persistence

The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being transformed or degraded. Various methodologies are employed to assess the persistence of chemicals like 3,3'-thiobis(propionic acid) esters.

Standardized Laboratory Tests: A primary method for assessing persistence is through standardized laboratory tests that simulate environmental conditions. The OECD provides a comprehensive set of guidelines for testing the biodegradability of chemicals in different environmental media, including water, soil, and sediment. chemicalwatch.comwikipedia.org These tests, such as the OECD 301 series for ready biodegradability and the OECD 307 and 308 for transformation in soil and aquatic sediment systems, provide data on the half-life of a substance under specific conditions. chemicalwatch.com

Simulation Studies: More complex simulation studies can be conducted in laboratory settings or in the field to provide a more realistic assessment of environmental persistence. These studies often use microcosms or mesocosms that contain elements of a natural environment, such as sediment, water, and native microbial populations.

Quantitative Structure-Activity Relationships (QSARs): When experimental data are limited, computational models known as Quantitative Structure-Activity Relationships (QSARs) can be used to predict the environmental fate of a chemical based on its molecular structure. researchgate.net These models use algorithms that have been trained on large datasets of chemicals with known properties to estimate parameters such as biodegradability, bioaccumulation potential, and toxicity. Tools like the US EPA's PBT Profiler utilize QSARs to screen chemicals for their persistence, bioaccumulation, and toxicity characteristics. vurup.sk

The assessment of environmental persistence is a tiered process, often starting with simple screening tests and progressing to more complex and realistic simulations if concerns are identified.

Theoretical and Computational Research on 3,3 Thiobis Propionic Acid Esters

Molecular Modeling of Antioxidant Mechanisms

Molecular modeling has become an indispensable tool for elucidating the complex chemical reactions involved in antioxidant activity. For esters of 3,3'-thiobis(propionic acid), computational studies focus on their primary role as hydroperoxide decomposers. The thioether sulfur atom is the key functional group responsible for this activity.

The antioxidant mechanism of thiodipropionate esters is understood to proceed through a series of redox reactions where the sulfur atom is progressively oxidized. uvabsorber.com Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model these reaction pathways. sapub.org These calculations can determine the energetics of the reactions, including activation barriers and reaction enthalpies, providing a detailed picture of the decomposition of hydroperoxides into non-radical, stable products.

The primary antioxidant function of these thioesters is not as radical scavengers but as decomposers of hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. The thioether linkage in 3,3'-thiobis(propionic acid nonyl) ester can react with hydroperoxides to form sulfoxides, which can be further oxidized to sulfones. These reactions prevent the homolytic cleavage of hydroperoxides into highly reactive alkoxy and hydroxyl radicals, thus inhibiting the propagation of the degradation chain reaction.

Computational models can simulate the electronic structure of the thioether and its interaction with a hydroperoxide molecule. Key parameters that can be calculated to understand this mechanism include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in chemical reactions. The HOMO energy of the thioether and the LUMO energy of the hydroperoxide can indicate the feasibility of electron transfer between them.

Bond Dissociation Energies (BDEs): While not a primary radical scavenger, understanding the C-S and S-H (if applicable in intermediate steps) bond strengths is important.

Reaction Pathway Energetics: DFT calculations can map out the potential energy surface for the reaction between the thioether and a hydroperoxide, identifying transition states and intermediates.

Table 1: Illustrative Calculated Parameters for Thioether-Hydroperoxide Reactions

| Parameter | Description | Typical Calculated Value Range (kcal/mol) |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. A negative value indicates an exothermic and favorable reaction. | -30 to -50 |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. Lower values indicate faster reaction rates. | 15 to 25 |

These computational approaches have been instrumental in confirming that the sulfur atom in thioesters acts as a nucleophile, attacking the electrophilic oxygen of the hydroperoxide. This leads to the formation of a sulfoxide (B87167) and an alcohol, effectively neutralizing the threat of radical formation.

Structure-Activity Relationship (SAR) Studies for Esters of Thiodipropionic Acid

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. For esters of thiodipropionic acid, SAR studies focus on how variations in the ester group affect their antioxidant efficacy. While specific QSAR models for this compound are not widely published, general principles can be derived from studies on similar compounds. nih.govmdpi.commdpi.com

The primary structural feature to consider is the nature of the alkyl ester group. Key properties of the ester chain that can be systematically varied and studied include:

Chain Length: Longer alkyl chains generally increase the lipophilicity of the antioxidant, which can improve its compatibility and dispersion within a non-polar polymer matrix like polyethylene (B3416737) or polypropylene (B1209903).

Branching: The degree of branching in the alkyl chain can influence the molecule's mobility and diffusion within the polymer.

Steric Hindrance: Bulky ester groups in close proximity to the sulfur atom could potentially hinder its ability to react with hydroperoxides.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the antioxidant activity of a series of related compounds based on calculated molecular descriptors. nih.gov These descriptors can be categorized as:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges. These can quantify the reactivity of the sulfur atom.

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

Thermodynamic Descriptors: Such as heats of formation and solvation energies.

Table 2: Illustrative QSAR Descriptors and Their Potential Influence on Antioxidant Activity

| Descriptor | Type | Potential Influence on Antioxidant Activity |

| LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Higher values may indicate better solubility and distribution in non-polar polymers. |

| Molecular Volume | Steric | Larger volumes might decrease mobility within the polymer matrix. |

| HOMO Energy | Electronic | Higher HOMO energy can correlate with greater nucleophilicity of the sulfur atom and thus higher reactivity towards hydroperoxides. |

| Dipole Moment | Electronic | Can influence intermolecular interactions with the polymer and other additives. |

By building a regression model that correlates these descriptors with experimentally determined antioxidant activity (e.g., peroxide decomposition rates), it is possible to predict the efficacy of new, unsynthesized esters of thiodipropionic acid. Such models can guide the design of more effective stabilizers.

Computational Simulations of Polymer-Stabilizer Interactions

The effectiveness of a stabilizer like this compound depends not only on its intrinsic chemical reactivity but also on its physical behavior within the polymer matrix. Computational simulations, particularly Molecular Dynamics (MD), are powerful tools for investigating these interactions at an atomic level. mdpi.com

MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes such as:

Diffusion and Mobility: The ability of the stabilizer to move through the polymer is crucial for it to reach and neutralize hydroperoxides, which may be formed at various locations. MD simulations can predict the diffusion coefficient of the stabilizer as a function of temperature and polymer morphology (amorphous vs. crystalline regions).

Solubility and Compatibility: The Flory-Huggins interaction parameter, which quantifies the compatibility between the polymer and the stabilizer, can be estimated from MD simulations. Good compatibility is essential to prevent the stabilizer from leaching out of the material.

Local Concentration and Distribution: Simulations can reveal whether the stabilizer molecules tend to aggregate or are evenly dispersed throughout the polymer. Aggregation can reduce the effective concentration of the stabilizer and limit its protective effect.

These simulations typically involve constructing a model of the polymer chains and the stabilizer molecules in a simulation box and then solving Newton's equations of motion for all atoms. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Table 3: Illustrative Parameters from Molecular Dynamics Simulations of a Stabilizer in a Polymer Matrix

| Parameter | Description | Significance for Stabilization |

| Diffusion Coefficient (D) | A measure of the rate of movement of the stabilizer through the polymer. | Higher D allows the stabilizer to more effectively reach sites of degradation. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a stabilizer molecule at a certain distance from another molecule (polymer or another stabilizer). | Can indicate aggregation or preferential interaction with certain parts of the polymer chain. |

| Interaction Energy | The energy of interaction between the stabilizer and the polymer chains. | A favorable (negative) interaction energy suggests good compatibility. |

By understanding these physical interactions, formulators can better select or design stabilizers that are not only chemically effective but also physically well-suited for a particular polymer system, leading to enhanced long-term stability.

Emerging Research and Future Directions for 3,3 Thiobis Propionic Acid Nonyl Ester

Novel Synthetic Approaches and Catalyst Development

The conventional synthesis of 3,3'-Thiobis(propionic acid nonyl) ester typically involves a two-step process. The first step is the synthesis of 3,3'-thiodipropionic acid, followed by its esterification with nonyl alcohol.

The synthesis of the parent acid, 3,3'-thiodipropionic acid, can be achieved through methods such as the reaction of acrylic acid or acrylonitrile (B1666552) with a sulfur source. google.com One common industrial route involves the Michael addition of hydrogen sulfide (B99878) to an acrylic acid derivative. google.com

Subsequent esterification with nonyl alcohol is traditionally carried out using acid catalysts. However, research is exploring more sustainable and efficient catalytic systems. A notable advancement is the use of enzyme-based catalysts, specifically lipases, for the esterification of 3,3'-thiodipropionic acid with various alcohols. google.com This enzymatic approach offers several advantages, including milder reaction conditions and higher selectivity, which can lead to purer products with less environmental impact. google.com

Another area of development is the use of solid acid catalysts. For instance, a porous phenol-sulphonic acid-formaldehyde resin has been shown to be an effective heterogeneous catalyst for the esterification of carboxylic acids, a method that could be applicable to the synthesis of this compound. researchgate.net Such catalysts can be easily separated from the reaction mixture and reused, making the process more economical and environmentally friendly.

| Catalyst Type | Description | Potential Advantages |

| Lipases | Biocatalysts (enzymes) that facilitate esterification. google.com | High selectivity, mild reaction conditions, environmentally friendly. google.com |

| Solid Acid Resins | Heterogeneous catalysts like sulphonated resins. researchgate.net | Ease of separation, reusability, reduced corrosion issues. |

| Organometallic Catalysts | Complexes of metals like tin or titanium. | High catalytic activity. |

Expansion of Applications to New Material Systems

While this compound and similar thioether antioxidants are well-established for use in traditional polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), research is underway to expand their application to a wider range of polymeric materials. uvabsorber.comspecialchem.com The effectiveness of these antioxidants in newer and more advanced polymer systems is a key area of investigation.

Potential new material systems where this compound could find application include:

Engineering Plastics: High-performance polymers such as polyamides (PA), polyesters (e.g., PET), and polycarbonates (PC) that are used in demanding applications could benefit from the long-term thermal stability provided by thioether antioxidants.

Bioplastics: As the use of biodegradable and bio-based polymers like polylactic acid (PLA) increases, there is a need for effective and compatible stabilizers. Research into the use of traditional antioxidants in these materials is ongoing.

Elastomers and Rubbers: The flexibility and durability of various synthetic rubbers and thermoplastic elastomers (TPEs) could be enhanced by the incorporation of thiosynergists to protect against oxidative degradation.

Adhesives and Sealants: The long-term performance and reliability of adhesive and sealant formulations, which are often exposed to harsh environmental conditions, can be improved with the addition of effective antioxidant packages.

The compatibility of this compound with these different polymer matrices, as well as its interaction with other additives used in these systems, are important factors that require further study.

Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify trace levels of this compound and its degradation products within a polymer matrix is crucial for quality control, regulatory compliance, and for understanding its stabilization mechanism. Modern analytical chemistry offers a range of powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of polymer additives. researchgate.netiea-shc.org For thioether antioxidants, HPLC coupled with mass spectrometry (MS) provides a highly sensitive and selective method for both identification and quantification. iea-shc.org A specific HPLC method has been developed for the quantification of thioether antioxidants in polyethylene after dissolving the polymer under pressure. researchgate.net

Other advanced analytical techniques that can be employed for the trace analysis of this compound include:

| Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified by their mass-to-charge ratio. | Identification of the antioxidant and its potential degradation products. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Analysis of thermally labile and non-volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the compound. | Structural elucidation and purity assessment. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. | A quick method for identifying the presence of the ester and thioether groups. |

These techniques are essential for studying the migration of the additive from the polymer, its consumption over time, and the formation of any transformation products.

Deeper Mechanistic Understanding of Stabilization Processes

The primary role of this compound as a secondary antioxidant is to decompose hydroperoxides (ROOH) into non-radical, stable products. uvabsorber.comchempedia.info This prevents the chain scission of the polymer that would otherwise be initiated by the breakdown of hydroperoxides.

The sulfur atom in the thioether is oxidized during this process, ultimately forming sulfoxides and sulfones. The general mechanism is as follows:

Reaction with Hydroperoxide: The thioether reacts with a hydroperoxide molecule.

Formation of Sulfoxide (B87167): The thioether is oxidized to a sulfoxide.

Further Oxidation: The sulfoxide can be further oxidized to a sulfone.

A key aspect of current research is to understand the synergistic effects that occur when thioethers are used in combination with primary antioxidants, such as hindered phenols. chempedia.infospecialchem.com The primary antioxidant scavenges free radicals, while the thioether removes the hydroperoxides that are formed. This dual action provides a more comprehensive protection for the polymer. specialchem.com

Environmental Impact Mitigation Strategies Research

The environmental fate and potential impact of polymer additives are of increasing concern. For this compound, research into mitigation strategies is focused on several key areas.

One important aspect is understanding the biodegradability of the compound. Esters, in general, are known to be susceptible to hydrolysis, which can be a first step in their biodegradation. google.com The long alkyl chains of the nonyl ester may influence its environmental persistence. mdpi.com Research into the biodegradation of long-chain esters can provide insights into the likely environmental fate of this compound. purdue.edu

Another area of focus is the potential for the compound to leach from the polymer matrix into the environment. mdpi.com This is a general concern for all non-covalently bound polymer additives. mdpi.com Strategies to reduce leaching include the development of higher molecular weight stabilizers or reactive additives that can be chemically bound to the polymer backbone.

Finally, improving the efficiency of the antioxidant can lead to lower required concentrations in the polymer, which in turn reduces the potential for environmental release. This can be achieved through a better understanding of synergistic and antagonistic effects with other additives. iea-shc.org

| Mitigation Strategy | Description | Research Focus |

| Enhanced Biodegradability | Designing molecules that are more readily broken down by microorganisms in the environment. | Studying the influence of molecular structure on biodegradation rates. |

| Reduced Leaching | Preventing the migration of the additive from the polymer. | Development of high molecular weight or reactive antioxidants. |

| Green Synthesis | Using more environmentally friendly manufacturing processes. google.com | Application of biocatalysis and green chemistry principles. google.com |

| Improved Efficiency | Achieving the desired stabilizing effect with lower concentrations of the additive. | Optimizing synergistic combinations with other stabilizers. iea-shc.org |

Q & A

Q. How can researchers synthesize 3,3'-thiobis(propionic acid nonyl) ester with high purity?

Methodological Answer: Synthesis typically involves a two-step esterification of thiobis(propionic acid) with nonanol.

Acid activation : React thiobis(propionic acid) with a coupling agent (e.g., DCC or HOBt) to activate the carboxylic acid groups .

Esterification : Add nonanol in a 2:1 molar ratio under inert atmosphere (N₂/Ar) and reflux in anhydrous toluene or dichloromethane. Use catalytic sulfuric acid or p-toluenesulfonic acid to accelerate the reaction .

Purification : Remove unreacted alcohol via vacuum distillation. Recrystallize the product in hexane or ethanol to achieve >95% purity. Monitor reaction progress via FT-IR (loss of -OH stretch at 2500–3000 cm⁻¹) and confirm structure via ¹H NMR (δ 4.1–4.3 ppm for ester -CH₂-O-) .

Q. What analytical techniques are critical for characterizing this compound’s thermal stability?

Methodological Answer: Use a combination of:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar thioesters) and quantify residual mass .

- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 65–67°C for distearyl analogs) and phase transitions .

- Oxidative Induction Time (OIT) : Measure antioxidant efficacy under isothermal conditions (e.g., 180°C in O₂) using a pressure DSC cell .

Cross-validate with accelerated aging studies (e.g., 70°C/75% RH for 30 days) and HPLC to track degradation products .

Advanced Research Questions

Q. How can conflicting data on antioxidant efficacy in polymer matrices be resolved?

Methodological Answer: Contradictions often arise from differences in:

- Polymer crystallinity : Higher crystallinity reduces antioxidant mobility, lowering efficacy. Use Wide-Angle X-ray Scattering (WAXS) to quantify crystallinity and correlate with OIT results .

- Dispersion uniformity : Employ SEM-EDS mapping to verify ester distribution in the polymer. Aggregation reduces surface-area contact .

- Synergistic effects : Test combinations with phenolic antioxidants (e.g., Irganox 1010) using a factorial design. For example, a 1:1 ratio of thioester and hindered phenol may enhance radical scavenging via hydrogen donation .

Q. What computational methods predict the compound’s reactivity in radical scavenging?

Methodological Answer:

DFT Calculations : Model the homolytic cleavage energy of the S–S bond (if present) and H-atom transfer (HAT) kinetics using Gaussian or ORCA software. Compare with experimental EPR data for radical adducts .

QSAR Models : Corrogate steric parameters (e.g., molar volume) and electronic descriptors (Hammett σ) with antioxidant activity. Validate using a library of thioesters with varying alkyl chain lengths .

Molecular Dynamics (MD) : Simulate diffusion coefficients in polymer matrices to predict migration rates and long-term stability .

Q. How does alkyl chain length (e.g., nonyl vs. dodecyl) impact hydrolysis resistance?

Methodological Answer:

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–10) at 40°C. Monitor ester hydrolysis via LC-MS. Longer chains (e.g., dodecyl) exhibit slower hydrolysis due to steric hindrance .

- Activation Energy : Calculate using the Arrhenius equation from rate constants at 30–60°C. Nonyl esters typically show 10–15% lower activation energy than C18 analogs .

- Surfactant Effects : Test micellar encapsulation (e.g., SDS) to mimic biological membranes. Shorter chains (C9) may hydrolyze faster in lipid-rich environments .

Safety and Environmental Considerations

Q. What protocols ensure safe handling during toxicity studies?

Methodological Answer:

- Acute Toxicity : Follow OECD 423 guidelines for oral LD50 determination. For distearyl analogs, LD50 >2500 mg/kg in rats suggests low acute toxicity, but nonyl esters may require adjustment due to higher bioavailability .

- Dermal Exposure : Use Franz diffusion cells to measure skin permeation. Apply 1% w/v in mineral oil and quantify permeated ester via GC-MS .

- Environmental Fate : Perform OECD 301B biodegradability tests. Thioesters with C9–C12 chains show 40–60% mineralization in 28 days, but sulfone byproducts may persist .

Structural and Functional Relationships

Q. How does sulfur oxidation state influence antioxidant mechanisms?

Methodological Answer:

- Sulfide (-S-) vs. Sulfone (-SO₂-) : Compare OIT values for oxidized vs. pristine esters. Sulfides act primarily as peroxide decomposers (via donation of labile H), while sulfones are less reactive .

- Radical Trapping : Use DPPH assays to quantify scavenging efficiency. Sulfides exhibit EC50 values 2–3× lower than sulfoxides .

- Synchrotron XANES : Characterize sulfur oxidation states in aged samples. Oxidation to sulfone correlates with reduced antioxidant capacity .

Data Contradictions and Validation

Q. Why do some studies report conflicting melting points for structurally similar thioesters?

Methodological Answer: Discrepancies arise from:

- Polymorphism : Use hot-stage microscopy to identify multiple crystalline forms. Annealing at 5°C below melting point for 24h can stabilize a dominant phase .

- Impurity Profiles : Analyze via GC-FID for residual nonanol or thiobis(propionic acid). Even 0.5% impurities can depress melting points by 3–5°C .

- Heating Rate Effects : DSC at 10°C/min vs. 2°C/min may shift melting endotherms by 2–3°C. Standardize protocols across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.